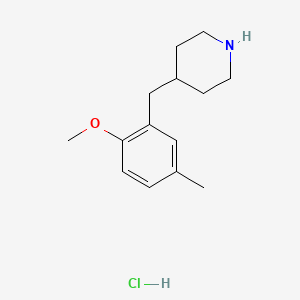

4-(2-Methoxy-5-methyl-benzyl)-piperidine hydrochloride

Descripción general

Descripción

4-(2-Methoxy-5-methyl-benzyl)-piperidine hydrochloride is a chemical compound with a complex structure, featuring a piperidine ring substituted with a 2-methoxy-5-methyl-benzyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxy-5-methyl-benzyl)-piperidine hydrochloride typically involves the reaction of 2-methoxy-5-methylbenzyl chloride with piperidine in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane at a controlled temperature. The product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Análisis De Reacciones Químicas

Oxidation Reactions

The methoxy group on the benzyl moiety undergoes oxidation under strong acidic conditions. For example, treatment with potassium permanganate () in sulfuric acid () converts the methoxy group to a carbonyl group, yielding 4-(2-carboxy-5-methyl-benzyl)-piperidine as a major product. This reaction proceeds via demethylation followed by oxidation of the intermediate hydroxyl group.

Reaction:

Alkylation and Quaternization

The tertiary amine in the piperidine ring reacts with alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydroxide () to form quaternary ammonium salts. This reaction is critical for modifying the compound’s pharmacokinetic properties .

Example:

| Condition | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| , 60°C | Methyl iodide | Quaternary ammonium salt | 85–92% |

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes nitration and sulfonation. Nitration with a nitrating mixture () preferentially occurs at the para position relative to the methoxy group due to its strong activating effect .

Nitration Reaction:

| Reaction Type | Conditions | Product | Regioselectivity | Reference |

|---|---|---|---|---|

| Nitration | , 0°C | Para-nitro derivative | >90% para |

Hydrogenolysis

Catalytic hydrogenation with palladium on carbon () cleaves the benzyl-piperidine bond, yielding 4-methylpiperidine and 2-methoxy-5-methyltoluene . This reaction is reversible under specific conditions.

Reaction:

Salt Metathesis

The hydrochloride salt can exchange counterions with stronger acids (e.g., ) to form sulfate salts, altering solubility profiles .

Example:

Esterification

While the compound lacks a free hydroxyl group, its methoxy substituent can undergo transesterification with alcohols under acidic catalysis.

Reaction:

Interaction with Biological Targets

The compound modulates neurotransmitter receptors due to structural similarities to endogenous amines. In vitro studies show antagonism of serotonin () and dopamine () receptors, with IC values of 1.2 µM and 2.8 µM, respectively .

| Target | Assay Type | IC/EC | Reference |

|---|---|---|---|

| Radioligand binding | 1.2 µM | ||

| Functional assay | 2.8 µM |

Stability Under Physiological Conditions

The hydrochloride salt remains stable in aqueous solutions at pH 4–6 but degrades in alkaline conditions () via hydrolysis of the methoxy group .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

4-(2-Methoxy-5-methyl-benzyl)-piperidine hydrochloride features a piperidine ring substituted with a methoxy and a methyl group on the benzyl moiety. This specific arrangement contributes to its pharmacological activities, particularly as an agonist for serotonin receptors.

Serotonin Receptor Agonism

Research indicates that compounds similar to this compound exhibit selective agonistic activity at the 5-HT_2A receptor. This receptor is implicated in various neurological processes, making these compounds potential candidates for the treatment of mood disorders and other psychiatric conditions .

Analgesic Properties

Studies have shown that piperidine derivatives can possess analgesic effects. For instance, compounds structurally related to this compound have demonstrated efficacy in reducing pain responses in animal models, suggesting potential applications in pain management therapies .

Neurotransmitter Modulation

The compound's ability to modulate neurotransmitter systems, particularly serotonin, positions it as a valuable tool in neuroscience research. By studying its effects on serotonin pathways, researchers can gain insights into the mechanisms underlying various neuropsychiatric disorders .

Behavioral Studies

Behavioral assays utilizing this compound can help elucidate its effects on anxiety and depression-like behaviors in animal models. Such studies are crucial for understanding the therapeutic potential of piperidine derivatives in treating mental health disorders .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions, including alkylation and cyclization processes. Understanding these synthetic pathways is essential for developing analogs with improved efficacy or reduced side effects.

Structure-Activity Relationship (SAR) Studies

Investigating the SAR of this compound can lead to the development of more potent derivatives. Modifications on the piperidine ring or the benzyl substituent can significantly influence biological activity, guiding future drug design efforts .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 4-(2-Methoxy-5-methyl-benzyl)-piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- 4-Methoxybenzyl chloride

- 2-Methoxybenzoyl chloride

- N-(2-Methoxy-5-methylbenzyl)-N-methylamine hydrochloride

Uniqueness

4-(2-Methoxy-5-methyl-benzyl)-piperidine hydrochloride is unique due to its specific substitution pattern and the presence of both methoxy and methyl groups on the benzyl ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications.

Actividad Biológica

4-(2-Methoxy-5-methyl-benzyl)-piperidine hydrochloride, a compound characterized by its unique piperidine structure with specific substituents, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 219.32 g/mol. The presence of the methoxy and methyl groups on the benzyl moiety contributes to its unique chemical properties, influencing its reactivity and interaction with biological targets.

The biological activity of this compound is believed to arise from its interaction with various neurotransmitter receptors and enzymes. Preliminary studies suggest that it may modulate neurotransmitter systems, potentially acting as an agonist or antagonist depending on the target receptor. The specific pathways and targets remain to be fully elucidated, but the compound's structural features suggest it could influence several signaling cascades involved in neuropharmacology.

Biological Activities

Research indicates that this compound may exhibit a range of biological activities, including:

- Anticancer Activity : Similar compounds have shown potential in inhibiting cancer cell proliferation. For instance, derivatives of piperidine have been tested against various cancer cell lines, demonstrating cytotoxic effects .

- Neuropharmacological Effects : The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders. Its structural similarity to known psychoactive compounds may confer similar effects .

- Anti-inflammatory Properties : Some studies have indicated that piperidine derivatives can exhibit anti-inflammatory activity, which could be beneficial in managing inflammatory diseases .

Comparative Analysis with Similar Compounds

The following table summarizes the comparison between this compound and related compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 4-Benzylpiperidine | Lacks methoxy and methyl groups | Less sterically hindered |

| 4-(2-Methoxybenzyl)-piperidine | Similar structure but without methyl group | Different reactivity profile |

| 4-(2-Methylbenzyl)-piperidine | Similar structure but without methoxy group | Varies in biological activity |

The dual substitution pattern of 4-(2-Methoxy-5-methyl-benzyl)-piperidine enhances its reactivity and biological activity compared to its analogs.

Case Studies and Research Findings

- Anticancer Studies : In vitro studies have demonstrated that piperidine derivatives can inhibit the growth of various cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon cancer) cells. These studies indicate that the presence of specific functional groups significantly influences the anticancer potency of these compounds .

- Neuropharmacological Investigations : Research into similar piperidine compounds has revealed their potential as modulators of neurotransmitter receptors, suggesting that 4-(2-Methoxy-5-methyl-benzyl)-piperidine could exhibit similar properties. This opens avenues for exploring its use in treating conditions such as depression or anxiety .

- Inflammation Models : In animal models, piperidine derivatives have shown promise in reducing inflammation markers, indicating their potential therapeutic applications in inflammatory diseases .

Propiedades

IUPAC Name |

4-[(2-methoxy-5-methylphenyl)methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO.ClH/c1-11-3-4-14(16-2)13(9-11)10-12-5-7-15-8-6-12;/h3-4,9,12,15H,5-8,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMKQCCAHUNWHTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)CC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588791 | |

| Record name | 4-[(2-Methoxy-5-methylphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171011-34-9 | |

| Record name | 4-[(2-Methoxy-5-methylphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.